1-(1,4-Dioxan-2-yl)propan-1-one

Description

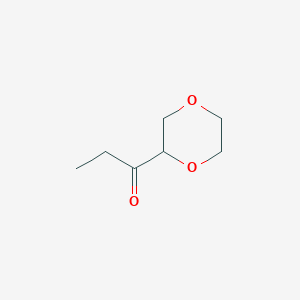

1-(1,4-Dioxan-2-yl)propan-1-one is a ketone derivative featuring a 1,4-dioxane ring substituted at the 2-position with a propan-1-one moiety.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-(1,4-dioxan-2-yl)propan-1-one |

InChI |

InChI=1S/C7H12O3/c1-2-6(8)7-5-9-3-4-10-7/h7H,2-5H2,1H3 |

InChI Key |

CTXNTYSDFZIKFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1COCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,4-Dioxan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with propanone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of sulfuric acid or hydrochloric acid as a catalyst can promote the reaction between 1,4-dioxane and propanone, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone and dioxane functional groups.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction converts the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone group, forming new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction produces alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(1,4-Dioxan-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,4-dioxan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dioxane ring may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on molecular features, properties, and applications (Table 1).

Table 1: Comparison of 1-(1,4-Dioxan-2-yl)propan-1-one Analogs

*Calculated based on formula.

Structural and Functional Differences

- Heterocyclic Variations: 1,4-Dioxane vs. Substituent Effects: The dimethyl group in 1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one increases steric bulk and lipophilicity compared to the unsubstituted analog , which may influence receptor binding or metabolic stability.

- Aromatic vs. Aliphatic Ketones: 4-Fluoromethcathinone (4-FMC): Features a fluorophenyl group linked to an aminoketone, enabling serotonin/norepinephrine reuptake inhibition . This contrasts with aliphatic heterocyclic ketones like this compound, which lack aromatic pharmacophores. Flavoring Agents (e.g., No. 2158): Hydroxyphenyl-pyridylpropanones exhibit dual aromatic systems but raise genotoxicity concerns at high exposures .

- Applications: Pharmaceuticals: Diazepane derivatives () are plausible intermediates in drug synthesis (e.g., antipsychotics, anticonvulsants). Psychoactive Substances: 4-FMC’s cathinone backbone is associated with stimulant effects . Fragrance/Cosmetics: Nerone’s cyclic terpene structure contributes to its use in perfumery .

Physicochemical Properties

- Polarity and Solubility : The 1,4-dioxane and diazepane rings enhance water solubility compared to purely aliphatic ketones. For example, 4-FMC HCl is water-soluble due to its ionic form .

- Stability : Diazepane-based compounds () are stored at room temperature as oils, suggesting moderate air/light sensitivity.

Biological Activity

1-(1,4-Dioxan-2-yl)propan-1-one is an organic compound characterized by its unique structure, which includes a dioxane ring and a ketone functional group. This compound has garnered interest due to its potential biological activities, particularly in the context of neurological applications and receptor interactions.

Biological Activity

Research indicates that compounds containing dioxane rings, including this compound, exhibit notable biological activities. The following sections outline key findings related to its biological activity.

Interaction with Biological Targets

This compound has been studied for its interactions with various receptors involved in neurological pathways. Notably, it shows potential in modulating:

- Dopamine Receptors : These receptors are crucial for regulating mood and motor control. The compound's interaction may have therapeutic implications for conditions such as Parkinson's disease.

- Serotonin Receptors : Similar to dopamine receptors, serotonin receptors play a significant role in mood regulation. The binding affinity of this compound to these receptors suggests potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's pharmacological potential:

- A study demonstrated that dioxane derivatives could enhance receptor modulation, which is critical for developing therapeutic agents targeting neurodegenerative diseases .

- Another investigation focused on the synthesis of related compounds that exhibited favorable interactions with D2-like and 5-HT1A receptors. These interactions suggest that modifications to the dioxane structure could lead to compounds with enhanced biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key properties of several related compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone | Dioxane derivative | Exhibits receptor modulation |

| 3-Cyclohexyl-1-(5-methyl-1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl)propan-1-one | Triazole derivative | Enhanced fungicidal activity |

| 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amines | Amine derivative | Investigated for various biological activities |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving careful optimization of reaction conditions such as temperature and solvent choice. These synthetic routes are vital for producing derivatives that may exhibit enhanced biological activities.

In addition to its potential therapeutic applications in neurology, this compound may also serve as a lead compound in drug discovery due to its unique structural features and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.